molecular formula C16H13ClN4O B3037250 [1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-pyridinyl)methanone CAS No. 477847-92-0

[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-pyridinyl)methanone

Cat. No.: B3037250
CAS No.: 477847-92-0
M. Wt: 312.75 g/mol
InChI Key: YILPHJFGYWCVFL-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyridine ring, and a chlorinated phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a triazole ring through a Huisgen cycloaddition, followed by the introduction of the pyridine and chlorinated phenyl groups via substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques is crucial to optimize the production process and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: : Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced or replaced on the phenyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: : This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: : In biological research, it can serve as a probe or ligand in studying enzyme interactions and cellular pathways.

Industry: : Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone: shares similarities with other triazole and pyridine-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

By understanding the synthesis, reactions, applications, and mechanisms of action of 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone, researchers can further explore its potential and develop new innovations based on this versatile molecule.

Properties

IUPAC Name

[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-10-3-4-13(9-14(10)17)21-11(2)15(19-20-21)16(22)12-5-7-18-8-6-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILPHJFGYWCVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)C3=CC=NC=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601132141
Record name [1-(3-Chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-pyridinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477847-92-0
Record name [1-(3-Chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477847-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(3-Chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-pyridinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-pyridinyl)methanone
Reactant of Route 2
[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-pyridinyl)methanone
Reactant of Route 3
[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-pyridinyl)methanone
Reactant of Route 4
[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-pyridinyl)methanone
Reactant of Route 5
Reactant of Route 5
[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-pyridinyl)methanone
Reactant of Route 6
[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-pyridinyl)methanone

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